![molecular formula C11H13F3O B2762131 [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol CAS No. 1482206-52-9](/img/structure/B2762131.png)
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is a chemical compound that belongs to the class of benzyl alcohols. It is also known as TFMPH, and its molecular formula is C11H13F3O. TFMPH has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Scientific Research Applications
Hydrogen Production from Methanol
Methanol, a liquid hydrogen carrier, can produce high purity hydrogen through various pathways, including steam reforming, partial oxidation, autothermal reforming, and decomposition. Recent advancements focus on catalyst development and reactor technology to improve efficiency and performance. Copper-based catalysts are popular for their high activity and selectivity towards CO2. Novel reactor structures, such as porous copper fiber sintered-felt and monolith structures, along with membrane and Swiss-roll reactors, have been developed to enhance hydrogen production, contributing significantly to the hydrogen economy (G. García et al., 2021).
Methanol in Liquid-Phase Synthesis
Methanol serves as a fundamental chemical in large-scale synthesis processes, including the production of other chemicals like MTBE (methyl tert-butyl ether), an important gasoline additive. The synthesis involves catalytic processes where methanol reacts under specific conditions, highlighting its role in the chemical industry and fuel applications (A. Cybulski, 1994).
Methanol as a Marker for Insulating Paper Degradation
In the context of power transformers, methanol has been identified as a chemical marker for assessing the condition of solid insulation. Its presence in transformer oil, resulting from degradation processes, allows for monitoring and managing the health of these critical components in the electrical grid (J. Jalbert et al., 2019).
Methanol Crossover in Fuel Cells
The phenomenon of methanol crossover in direct methanol fuel cells (DMFCs) poses a significant challenge, affecting efficiency and performance. Research focuses on developing methanol-impermeable polymer electrolytes to mitigate this issue, advancing the application of DMFCs in portable and stationary power generation (A. Heinzel et al., 1999).
Safety and Hazards
For “[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine”, the safety information includes the following hazard statements: H302, H312, H314, H332, H335. The precautionary statements include: P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHONHLDDABSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)
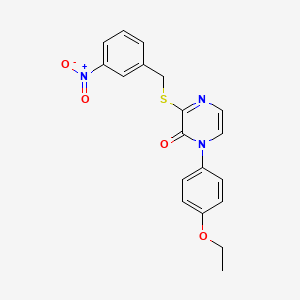
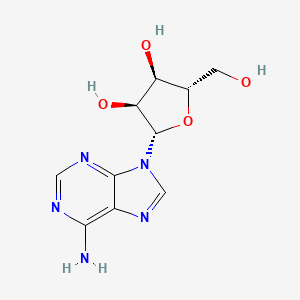
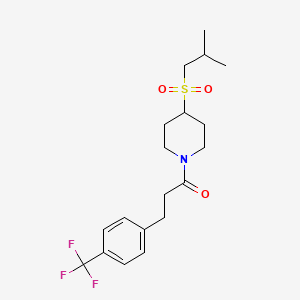
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2762058.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)
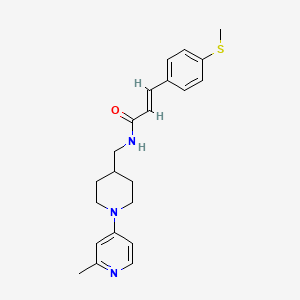
![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
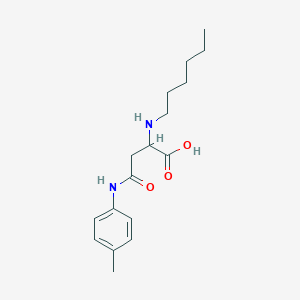
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B2762069.png)